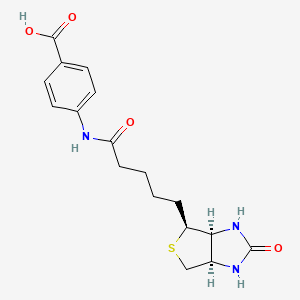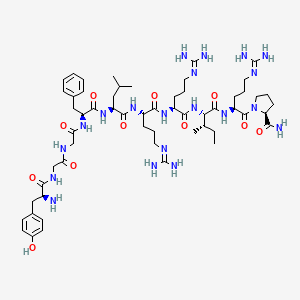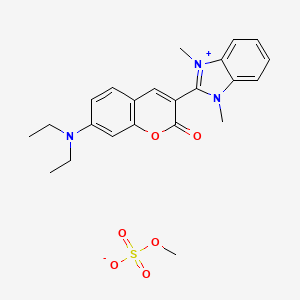![molecular formula C16H11N B1582823 5H-ベンゾ[b]カルバゾール CAS No. 243-28-7](/img/structure/B1582823.png)
5H-ベンゾ[b]カルバゾール
概要
説明
5H-Benzo[b]carbazole is a chemical compound with the molecular formula C16H11N . It is a white to light yellow powder or crystal .
Synthesis Analysis
There are several methods to synthesize 5H-Benzo[b]carbazole. One method involves a sequential Cu-catalyzed Friedel–Crafts alkylation reaction of indoles with 2-(2-(alkynyl)benzylidene)malonates, followed by iodine-promoted electrophilic cyclization, nucleophilic substitution, and aromatization .Molecular Structure Analysis
The molecular structure of 5H-Benzo[b]carbazole consists of a fused ring system with a nitrogen atom incorporated into one of the rings. The systematic name for this compound is 5H-Benzo[b]carbazole, and its standard InChI is InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H .Chemical Reactions Analysis
5H-Benzo[b]carbazole can undergo various chemical reactions. For instance, it can participate in Cu-catalyzed Friedel–Crafts alkylation reactions . It can also be involved in electropolymerization processes .Physical And Chemical Properties Analysis
5H-Benzo[b]carbazole has a molecular weight of 217.265 Da . It has a density of 1.3±0.1 g/cm³, a boiling point of 456.1±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C .科学的研究の応用
分子構造と特性
5H-ベンゾ[b]カルバゾールは、ベンゾ(b)カルバゾールとしても知られており、分子式はC16H11N、分子量は217.2652です . これは、窒素を含む芳香族複素環式化合物です .
光電子用途
ポリカルバゾールとその誘導体には、5H-ベンゾ[b]カルバゾールが含まれており、優れた光電子特性、高い電荷キャリア移動度、および優れた形態安定性を備えています . これらの特性により、ナノデバイス、充電式バッテリー、電気化学トランジスタの分野で潜在的な候補となっています .
エレクトロルミネッセンスデバイス
カルバゾール誘導体とそのポリマーは、エレクトロルミネッセンスデバイスを含む幅広い用途に適しています . これらのデバイスは、電流または強い電場に反応して光を放射します。
電界効果トランジスタ
カルバゾール誘導体は、電界効果トランジスタにも使用されています . これらは、電界を使用してデバイスの電気的挙動を制御するタイプのトランジスタです。
スーパーキャパシタ
カルバゾール誘導体の別の用途は、スーパーキャパシタです . これらは、他のコンデンサーよりもはるかに大きな容量値を持つ高容量コンデンサーです。
生物学における蛍光マーカー
蛍光カルバゾール誘導体は、発光ダイオード、潜在的な光感受性生物ユニット、生物学における蛍光マーカー、光誘起電子センサー、および化学のさまざまな分野で応用されています .
製薬業界
ポリアロームカルバゾールとその関連する窒素系複素環式化合物は、製薬業界のいくつかの合成用途で見られました .
エネルギーデバイスと材料科学
カルバゾールとその誘導体は、エネルギーデバイスと材料科学にも応用されています . これらは、ユニークな特性を持つ新素材の開発に使用されています。
作用機序
Target of Action
Carbazoles and their derivatives, which include 5h-benzo[b]carbazole, are known to have a wide range of applications in pharma industries, energy devices, and materials sciences .
Mode of Action
It is known that carbazole compounds can undergo various reactions such as lewis acid mediated friedel–crafts arylation, electrocyclization, intramolecular cyclization, cycloaddition, c–n bond-formations, aromatization and cascade domino reactions .
Biochemical Pathways
It is known that carbazole compounds can be involved in a variety of synthetic applications .
Result of Action
It is known that some carbazole compounds have shown promising antitumor activity .
Action Environment
It is known that carbazole degraders from different environments (soil, freshwater, activated sludge, and marine environments) have unique carbazole degradative genes and enzymes .
Safety and Hazards
将来の方向性
Carbazole-based compounds, including 5H-Benzo[b]carbazole, have been studied for many years due to their versatility in functionalization, excellent electrical and electrochemical properties, good environmental stability, and unique optical properties . They have potential applications in various fields such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .
生化学分析
Biochemical Properties
5H-Benzo[b]carbazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further interact with DNA and proteins, potentially leading to mutagenic or carcinogenic effects .
Cellular Effects
5H-Benzo[b]carbazole has been observed to influence various cellular processes. It can alter cellular morphology, induce cell cycle arrest, and increase reactive oxygen species (ROS) levels . These effects are particularly noted in cancer cells, where 5H-Benzo[b]carbazole can depolarize the mitochondrial membrane and activate caspase pathways, leading to apoptosis . Additionally, it can affect cell signaling pathways and gene expression, further influencing cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of 5H-Benzo[b]carbazole involves its binding interactions with biomolecules. It can intercalate into DNA, inhibiting topoisomerase and telomerase activities . This intercalation disrupts the normal function of these enzymes, leading to the inhibition of DNA replication and transcription. Furthermore, 5H-Benzo[b]carbazole can modulate protein phosphorylation, affecting various signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Benzo[b]carbazole can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 5H-Benzo[b]carbazole can undergo photolysis and biodegradation in aquatic environments, with varying half-lives depending on the conditions . These temporal changes can impact its efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5H-Benzo[b]carbazole vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anticancer activity, by inducing apoptosis in cancer cells . At higher doses, it can cause toxic or adverse effects, including oxidative stress and damage to cellular components . Understanding the dosage thresholds is essential for determining the safe and effective use of 5H-Benzo[b]carbazole in therapeutic applications.
Metabolic Pathways
5H-Benzo[b]carbazole is involved in various metabolic pathways. It can undergo oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These metabolites can further participate in conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . Additionally, the compound can be degraded to intermediates of the tricarboxylic acid (TCA) cycle, contributing to its overall metabolic flux .
Transport and Distribution
The transport and distribution of 5H-Benzo[b]carbazole within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by organic anion-transporting polypeptides (OATPs) and other transporters . Once inside the cells, 5H-Benzo[b]carbazole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 5H-Benzo[b]carbazole is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The localization of 5H-Benzo[b]carbazole within the cell can significantly impact its activity and function, highlighting the importance of understanding its subcellular distribution.
特性
IUPAC Name |
5H-benzo[b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N/c1-2-6-12-10-16-14(9-11(12)5-1)13-7-3-4-8-15(13)17-16/h1-10,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEOVWIEALGNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80179026 | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
243-28-7 | |
| Record name | 5H-Benzo[b]carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=243-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000243287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5H-Benzo[b]carbazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59788 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Benzo(b)carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80179026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-benzo[b]carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5H-BENZO(B)CARBAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1VP75HP3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5H-Benzo[b]carbazole?
A1: 5H-Benzo[b]carbazole has the molecular formula C16H11N and a molecular weight of 217.27 g/mol.
Q2: What spectroscopic data is available for 5H-Benzo[b]carbazole?
A2: Studies utilize various spectroscopic techniques to characterize 5H-Benzo[b]carbazole and its derivatives. For instance, synchronous fluorescence spectrometry is employed for selective and simultaneous determination of trace amounts of 5H-Benzo[b]carbazole and naphthacene []. NMR (H NMR and C NMR), FT-IR, and Mass spectral analysis are also commonly employed for structural elucidation [].
Q3: How does the structure of 5H-Benzo[b]carbazole influence its fluorescence properties?
A3: The presence of the benzocarbazole ring system significantly impacts the fluorescence properties of 5H-Benzo[b]carbazole and its derivatives. The planar structure of this ring system, as observed in compounds like 8,9-Dimethoxy-5-phenylsulfonyl-5H-benzo[b]carbazole, contributes to its fluorescence []. Modifications to the ring system, such as the introduction of substituents, can alter these properties, leading to shifts in emission wavelengths and changes in fluorescence intensity [, ].
Q4: What are some synthetic routes to 5H-Benzo[b]carbazole and its derivatives?
A4: Researchers have developed several synthetic approaches to 5H-Benzo[b]carbazole derivatives:
- From Benzoylindolecarboxylic Acids: Treatment of benzoylindolecarboxylic acids with phosphorus pentachloride, followed by reaction with titanium(IV) chloride, provides a route to 5H-benzo[b]carbazole-6,11-diones [, ].
- From 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehydes: These compounds, derived from indan-1-ones, serve as precursors for synthesizing both 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones [, ].
- Double Buchwald–Hartwig Reaction: 2-Bromo-3-(2-bromophenyl)naphthalene-1,4-dione acts as a precursor for synthesizing functionalized benzo[b]carbazole-6,11-diones via a double Buchwald–Hartwig coupling reaction [].
- Iron-Catalyzed Cascade Approach: This method utilizes an iron catalyst to construct 5H-benzo[b]carbazole derivatives through a cascade sequence involving an atom-economical process and a unique 1,4-sulfonyl migration [].
Q5: Can you elaborate on the Michael addition reaction involving 5H-Benzo[b]carbazole derivatives?
A5: Research indicates that naphthoquinones can undergo Michael addition with nitroolefins, offering a pathway to synthesize novel 5H-Benzo[b]carbazole derivatives, specifically (6bR,10aS)-7,8,9,10,10a,11-hexahydro-6bH-benzo[a]carbazole-5,6-diones and (4aR,11bS)-1,2,3,4,4a,5-hexahydro-11bH-benzo[b]carbazole-6,11-diones, along with 1,2,3,4-tetrahydro-5H-benzo[b]carbazole-6,11-diones []. This reaction provides a valuable method for constructing diverse 5H-Benzo[b]carbazole structures, potentially leading to compounds with interesting biological activities.
Q6: How do N-acyl derivatives of 5H-Benzo[b]carbazole behave under photochemical conditions?
A6: N-acyl derivatives of 5H-Benzo[b]carbazole, like N-acetyl and N-(2-naphthoyl) derivatives, undergo photo-rearrangement similar to N-acetylcarbazole, yielding carbazole ketones [, , ]. Interestingly, N-(2-naphthoyl)carbazole exhibits significantly less photochemical reactivity. This difference in behavior can be attributed to variations in their respective tern schemes [].
Q7: What are the potential applications of 5H-Benzo[b]carbazole derivatives in medicinal chemistry?
A7: 5H-Benzo[b]carbazole derivatives, particularly those containing the 6,11-dione moiety, have shown promising antitumor activity [, ]. For example, 9-substituted 6,6-dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles demonstrate potent and selective inhibition of anaplastic lymphoma kinase (ALK), a crucial target in cancer therapy []. These findings highlight the potential of 5H-Benzo[b]carbazole derivatives as lead compounds in developing novel anticancer drugs.
Q8: Are there any specific examples of 5H-Benzo[b]carbazole derivatives with notable biological activity?
A8: Alectinib, a clinically approved drug for treating non-small cell lung cancer, is a derivative of 5H-Benzo[b]carbazole [, ]. Specifically, Alectinib is the hydrochloride salt of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile []. Its development highlights the successful translation of 5H-Benzo[b]carbazole-based compounds into clinically relevant therapeutics.
Q9: How do structural modifications influence the biological activity of 5H-Benzo[b]carbazole derivatives?
A9: Introducing specific substituents onto the 5H-Benzo[b]carbazole scaffold can significantly affect its biological activity. For instance, adding a substituent near the E(0) region of the ATP binding site in ALK leads to highly selective and potent ALK inhibitors []. This structure-activity relationship (SAR) understanding is crucial for designing more potent and selective 5H-Benzo[b]carbazole-based drug candidates.
Q10: Does 5H-Benzo[b]carbazole have applications beyond medicinal chemistry?
A10: Yes, 5H-Benzo[b]carbazole derivatives also find applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) [, ]. For example, incorporating 5H-Benzo[b]carbazole moieties into polymers like poly-2-(9H-carbazol-9-yl)-5-(4-vinylphenyl)-5H-benzo[b]carbazole (PBCZCZ) leads to enhanced hole-transporting properties, making them suitable for use in PeLEDs [, ].
Q11: What analytical techniques are employed for studying 5H-Benzo[b]carbazole?
A11: Researchers utilize a range of analytical techniques for studying 5H-Benzo[b]carbazole and its derivatives. Key techniques include:* Synchronous fluorescence spectrometry: This method allows for sensitive and selective detection and quantification, even in the presence of structurally similar compounds [, ].* Zone melting: This technique facilitates the separation and purification of 5H-Benzo[b]carbazole from mixtures of polycyclic aromatic compounds [, ].* Voltammetry: Cyclic voltammetry helps in understanding the electrochemical behavior of 5H-Benzo[b]carbazole derivatives, including their reduction potentials and electron transfer mechanisms [].* X-ray diffraction: This technique is crucial for determining the crystal structures of 5H-Benzo[b]carbazole derivatives, providing insights into their solid-state properties and polymorphs [, ].
Q12: What is known about the material compatibility and stability of 5H-Benzo[b]carbazole derivatives?
A12: The material compatibility and stability of 5H-Benzo[b]carbazole derivatives depend on their specific structure and the intended application. For example, in OLED applications, researchers prioritize derivatives with good film-forming properties and thermal stability [, ]. Modifications to the core structure, such as introducing bulky substituents, can influence these properties.
Q13: How is computational chemistry employed in 5H-Benzo[b]carbazole research?
A13: Computational chemistry plays a significant role in understanding the electronic structure, properties, and reactivity of 5H-Benzo[b]carbazole derivatives []. Techniques like density functional theory (DFT) are used to:* Predict the reduction potentials of these compounds, providing insights into their electrochemical behavior.* Investigate the nature of chemical bonding and electron delocalization within the molecules.* Rationalize the observed structure-activity relationships (SAR) and guide the design of new derivatives with improved properties.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















